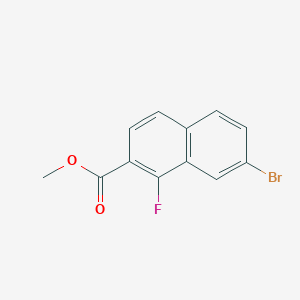
Methyl7-bromo-1-fluoro-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-1-fluoro-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a bromine atom at the 7th position, a fluorine atom at the 1st position, and a methyl ester group at the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1-fluoro-2-naphthoate typically involves a multi-step process. One common method is the bromination of 1-fluoro-2-naphthoic acid, followed by esterification to introduce the methyl ester group. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves reacting the brominated naphthoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of Methyl 7-bromo-1-fluoro-2-naphthoate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-bromo-1-fluoro-2-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted naphthoates depending on the nucleophile used.
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
Methyl 7-bromo-1-fluoro-2-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments. It is also used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1-fluoro-2-naphthoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Methyl 7-bromo-1-fluoro-2-naphthoate can be compared with other similar compounds, such as:
Methyl 7-chloro-1-fluoro-2-naphthoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
Methyl 7-bromo-1-chloro-2-naphthoate: Contains both bromine and chlorine atoms
Methyl 7-bromo-2-naphthoate: Lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H8BrFO2 |
|---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
methyl 7-bromo-1-fluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8BrFO2/c1-16-12(15)9-5-3-7-2-4-8(13)6-10(7)11(9)14/h2-6H,1H3 |
InChI Key |
RNPRLCPGMNZQLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Br)C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















